2-Cyano-N-(3,4-dihydroxybenzyl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
2-cyano-N-[(3,4-dihydroxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C10H10N2O3/c11-4-3-10(15)12-6-7-1-2-8(13)9(14)5-7/h1-2,5,13-14H,3,6H2,(H,12,15) |
InChI Key |
OAOUSJOWNNRWSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC(=O)CC#N)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Chemical Transformations of 2 Cyano N 3,4 Dihydroxybenzyl Acetamide and Its Analogues
Established Synthetic Pathways for 2-Cyano-N-(3,4-dihydroxybenzyl)acetamide
Established synthetic routes to N-substituted cyanoacetamides are primarily centered around condensation reactions, which are valued for their reliability and versatility.
Condensation Reactions Utilizing Cyanoacetate (B8463686) Precursors
The most direct and widely utilized method for synthesizing N-substituted cyanoacetamides is the condensation of a primary amine with a cyanoacetate precursor, such as ethyl cyanoacetate or cyanoacetic acid. researchgate.nettubitak.gov.tr In the synthesis of the target compound, this involves the reaction of 3,4-dihydroxybenzylamine (B7771078) with ethyl cyanoacetate.
The mechanism for this transformation is a nucleophilic acyl substitution. The amino group of 3,4-dihydroxybenzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl cyanoacetate. This is typically followed by the elimination of an ethanol (B145695) molecule to yield the stable amide product. The reaction is often carried out by heating the reactants together, sometimes without a solvent (fusion method) or in a suitable solvent like ethanol. tubitak.gov.tr The reaction of amines with ethyl cyanoacetate can be performed under various conditions, including the use of basic catalysts to enhance the reaction rate. tubitak.gov.tr For instance, the synthesis of the parent cyanoacetamide involves reacting ethyl cyanoacetate with aqueous ammonia, a process that proceeds readily to give high yields. orgsyn.org
| Precursors | Catalyst/Solvent | Conditions | Yield | Reference |
| Aromatic Amine + Ethyl Cyanoacetate | None (Solvent-free) | Fusion at 150 °C | N/A | tubitak.gov.tr |
| Benzylamine + Ethyl Cyanoacetate | Butyl Lithium / Tetrahydrofuran (THF) | N/A | 91% | tubitak.gov.tr |
| 2-Nitroaniline + Cyanoacetic Acid | Dicyclohexylcarbodiimide (DCC) / DMAP / DMF | N/A | N/A | tubitak.gov.tr |
| N,N-diethylamine + Cyanoacetic Acid | Dicyclohexylcarbodiimide (DCC) / THF | Reflux (6-9 hours) | N/A | googleapis.com |
| Ethyl Cyanoacetate + Aqueous Ammonia | Water | Ice-salt bath | 86-88% | orgsyn.org |
This table summarizes various conditions for synthesizing cyanoacetamide derivatives through condensation reactions.
Coupling Strategies Involving Benzyl (B1604629) Halide and Acetamide (B32628) Intermediates
An alternative pathway involves the formation of the N-benzyl bond through a nucleophilic substitution reaction. This strategy would utilize 2-cyanoacetamide (B1669375) and a suitable 3,4-dihydroxybenzyl halide (e.g., 3,4-dihydroxybenzyl chloride or bromide). This reaction is an N-alkylation of the acetamide.
The mechanism proceeds via an S_N2 pathway. The nitrogen atom of 2-cyanoacetamide is nucleophilic, although amides are generally weak nucleophiles. To facilitate the reaction, a base is typically employed to deprotonate the amide, forming a more potent nucleophilic amidate anion. This anion then displaces the halide from the benzyl halide, forming the desired N-C bond. While direct literature for this specific transformation on 2-cyanoacetamide is sparse, the N-alkylation of amides and related compounds is a fundamental transformation in organic synthesis. rjptonline.org For example, a related synthesis of N-Benzyl-N-cyanoacetamide has been reported via the reaction of sodium acetylcyanamide with benzyl chloride in dimethylformamide at elevated temperatures. prepchem.com
Microwave-Assisted Synthetic Approaches
The application of microwave irradiation represents a significant advancement over conventional heating methods for the synthesis of cyanoacetamide derivatives. nih.gov Microwave-assisted synthesis accelerates reaction rates by directly and efficiently heating the reaction mixture, leading to substantial reductions in reaction times, often from hours to minutes. researchgate.net
This technique has been successfully applied to Knoevenagel condensation reactions involving 2-cyanoacetamide and various aromatic aldehydes. nih.gov In one study, a series of α,β-unsaturated cyanoacetamide derivatives were synthesized in 40 seconds under microwave irradiation at 160 W, achieving yields as high as 99.1%. nih.gov In contrast to conventional methods that may require several hours of refluxing, microwave-assisted synthesis offers a more energy-efficient and rapid alternative. researchgate.net The significant rate enhancement is attributed to the efficient absorption of microwave energy by polar molecules in the reaction mixture, leading to rapid localized heating.
| Synthesis Method | Reaction Time | Yield | Reference |
| Conventional Heating | ~10 hours | 68% | scielo.br |
| Microwave Irradiation | ~5-10 minutes | 72% | scielo.br |
This table provides a comparison of conventional and microwave-assisted methods for a representative synthesis of a 2-Cyano-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide, highlighting the efficiency of microwave irradiation.
Innovative Synthetic Approaches and Process Optimization
Modern synthetic chemistry emphasizes not only the efficiency of a reaction but also its environmental impact and the elegance of the catalytic system employed.
Catalyst-Mediated Synthesis (e.g., Organic and Inorganic Catalysis)
The synthesis of this compound and its analogues can be significantly improved through the use of catalysts. These catalysts function by lowering the activation energy of the key bond-forming steps.
Organic Catalysis: Simple organic bases are commonly used as catalysts in condensation reactions. Piperidine (B6355638) and its salts (e.g., piperidine acetate) are effective catalysts for Knoevenagel-type condensations between active methylene (B1212753) compounds like cyanoacetamide and aldehydes. googleapis.com Ammonium acetate (B1210297) is another mild and effective organic catalyst, particularly in microwave-assisted syntheses, promoting the reaction under green conditions. nih.gov
Inorganic Catalysis: Lewis acids such as anhydrous zinc chloride (ZnCl₂) have been employed as catalysts in the synthesis of related heterocyclic systems from cyanoacetamide precursors. scielo.br These inorganic catalysts can activate carbonyl groups, making them more susceptible to nucleophilic attack.
Coupling Agents: For condensation reactions involving a carboxylic acid (cyanoacetic acid) and an amine, coupling agents are essential for activating the carboxyl group. Dicyclohexylcarbodiimide (DCC) is a classic example, reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. tubitak.gov.trgoogleapis.com
Green Chemistry Principles in Synthetic Design
The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact. Several strategies are applicable to the synthesis of this compound.
Energy Efficiency: As discussed, microwave-assisted synthesis is a cornerstone of green chemistry, drastically reducing energy consumption by shortening reaction times. nih.govresearchgate.net
Use of Benign Solvents: A key green principle is the replacement of volatile and toxic organic solvents. Reactions for synthesizing N-substituted amides have been successfully carried out in environmentally benign solvents like water or phosphate (B84403) buffer. scielo.brtandfonline.com For example, a water-soluble copper(II) catalyst has been used for the synthesis of N-substituted amides from nitriles and primary amines in refluxing water. scielo.brresearchgate.net
Solvent-Free Reactions: The "fusion method" for creating cyanoacetanilides, which involves heating the amine and ethyl cyanoacetate together without any solvent, represents an ideal green synthetic approach by eliminating solvent waste entirely. tubitak.gov.tr
Biocatalysis: The use of enzymes or whole-cell systems offers a highly green alternative for chemical transformations. Biocatalytic methods for N-acylation of amines have been developed, operating under mild conditions (e.g., 35 °C, neutral pH) and offering high conversion rates. rsc.org These methods provide excellent chemo- and regioselectivity while avoiding harsh reagents and conditions.
Derivatization Strategies and Analog Synthesis for Research Purposes
The strategic derivatization of this compound is crucial for developing extensive libraries of analogues for structure-activity relationship (SAR) studies. These modifications can be systematically introduced at various positions within the molecule to fine-tune its physicochemical and biological properties.
The 3,4-dihydroxybenzyl (catechol) moiety is a key structural feature that offers numerous avenues for modification. The electron-rich nature of the catechol ring makes it susceptible to electrophilic aromatic substitution and allows for derivatization of the hydroxyl groups.
O-Alkylation and O-Acylation: The phenolic hydroxyl groups can be readily alkylated or acylated to produce a variety of ethers and esters. These reactions not only serve to protect the hydroxyl groups but also allow for the introduction of diverse functionalities that can modulate properties such as lipophilicity and hydrogen bonding capacity. For instance, O-alkylation can be achieved using alkyl halides in the presence of a base.
Electrophilic Aromatic Substitution: The catechol ring is highly activated towards electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho and para to the hydroxyl groups. Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be employed to introduce substituents onto the aromatic ring, thereby altering the electronic and steric properties of this moiety.
Mannich Reaction: The Mannich reaction, involving the aminoalkylation of an acidic proton located on a carbonyl compound, can be applied to the activated catechol ring. nih.gov This reaction introduces an aminomethyl substituent, which can serve as a handle for further functionalization or contribute to the biological activity of the molecule. nih.gov
Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction allows for the formylation of electron-rich aromatic rings. wikipedia.orgorganic-chemistry.orgchemistrysteps.comijpcbs.com Application of this reaction to the catechol moiety would introduce a formyl group, a versatile functional group that can be further transformed into other substituents. wikipedia.orgorganic-chemistry.orgchemistrysteps.comijpcbs.com
| Modification Strategy | Reagents and Conditions | Potential Outcome |
| O-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | Formation of ether derivatives |
| O-Acylation | Acyl chloride or anhydride, Base (e.g., Pyridine) | Formation of ester derivatives |
| Nitration | HNO3, H2SO4 | Introduction of a nitro group onto the aromatic ring |
| Halogenation | Br2 or Cl2, Lewis acid (optional) | Introduction of a halogen atom onto the aromatic ring |
| Mannich Reaction | Formaldehyde, Secondary amine, Acid/Base catalyst | Introduction of an aminomethyl group |
| Vilsmeier-Haack Reaction | POCl3, DMF | Introduction of a formyl group |
The cyano and acetamide functionalities are central to the reactivity of this compound and provide opportunities for significant structural alterations.
Knoevenagel Condensation: The active methylene group adjacent to the cyano group is highly acidic and readily participates in Knoevenagel condensation with aldehydes and ketones. rsc.orgnih.govresearchgate.netwikipedia.orgresearchgate.net This reaction leads to the formation of α,β-unsaturated cyanoacetamide derivatives, which are valuable intermediates for the synthesis of various heterocyclic compounds. rsc.orgnih.govresearchgate.netwikipedia.orgresearchgate.net
Hydrolysis of the Cyano Group: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively. chemistrysteps.comdepaul.eduresearchgate.netresearchgate.net This transformation converts the cyanoacetamide moiety into a malonamic acid or malonamide (B141969) derivative, significantly altering the molecule's properties.
Reduction of the Cyano Group: The cyano group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. mdpi.com This conversion opens up possibilities for further derivatization at the newly formed amino group.
Amide Bond Modification: The acetamide linkage can be cleaved under strong acidic or basic conditions, although this is generally a less facile transformation. More commonly, the N-H proton can be substituted, or the carbonyl group can undergo reactions typical of amides.
| Transformation | Reagents and Conditions | Product Type |
| Knoevenagel Condensation | Aldehyde or Ketone, Base (e.g., piperidine, triethylamine) | α,β-Unsaturated cyanoacetamide |
| Acid Hydrolysis of Cyano Group | H3O+, Heat | Carboxylic acid derivative |
| Base Hydrolysis of Cyano Group | OH-, Heat | Carboxamide derivative |
| Reduction of Cyano Group | LiAlH4 or H2/Catalyst | Primary amine derivative |
Multi-component reactions (MCRs) offer an efficient strategy for the rapid generation of molecular diversity from simple starting materials in a single synthetic operation. Cyanoacetamide derivatives are excellent substrates for various MCRs.
Gewald Reaction: The Gewald reaction is a well-known MCR that involves the condensation of a carbonyl compound, an active methylene nitrile (such as a cyanoacetamide), and elemental sulfur to produce highly substituted 2-aminothiophenes. nih.govwikipedia.orgnih.govorganic-chemistry.orgorganic-chemistry.org By employing this compound in this reaction, a library of thiophene-containing analogues can be readily synthesized. nih.govwikipedia.orgnih.govorganic-chemistry.orgorganic-chemistry.org The reaction is typically carried out in the presence of a base, such as morpholine (B109124) or triethylamine. nih.govwikipedia.orgnih.govorganic-chemistry.orgorganic-chemistry.org
Reactivity Profiling and Advanced Reaction Mechanisms of the Compound
Understanding the reactivity and mechanistic pathways of this compound is fundamental for predicting its chemical behavior and designing novel synthetic transformations.
The molecule exhibits both nucleophilic and electrophilic character at different positions.
Nucleophilic Sites: The catechol hydroxyl groups are nucleophilic and can react with various electrophiles. The nitrogen atom of the acetamide is also nucleophilic, as is the carbanion generated from the deprotonation of the active methylene group.
Electrophilic Sites: The carbonyl carbon of the acetamide and the carbon atom of the cyano group are electrophilic and susceptible to attack by nucleophiles. The electron-deficient nature of the cyano group makes it a good Michael acceptor in its unsaturated derivatives.
The structure of this compound contains functionalities that can participate in intramolecular cyclization and rearrangement reactions to form various heterocyclic systems.
Pictet-Spengler Reaction: The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines. researchgate.netdepaul.edumdpi.commdpi.comacs.orgnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution. While the subject compound is not a β-arylethylamine, its structural resemblance to dopamine (B1211576) suggests that under appropriate conditions, particularly after modification of the cyanoacetamide side chain to an aminoethyl group, it could undergo a Pictet-Spengler-type cyclization. researchgate.netdepaul.edumdpi.commdpi.comacs.orgnih.gov
Bischler-Napieralski Reaction: The Bischler-Napieralski reaction is another important method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides. wikipedia.orgorganic-chemistry.orgnrochemistry.comresearchgate.netslideshare.net This reaction typically employs a dehydrating agent such as phosphorus oxychloride (POCl3) to effect the cyclization. wikipedia.orgorganic-chemistry.orgnrochemistry.comresearchgate.netslideshare.net Analogues of this compound, where the side chain is extended, could be suitable substrates for this transformation.
Intramolecular Cyclization involving the Cyano Group: The cyano group can participate in intramolecular cyclizations, especially after initial reactions at other sites. For example, the formation of an unsaturated system via Knoevenagel condensation could be followed by an intramolecular Michael addition of one of the catechol hydroxyl groups onto the α,β-unsaturated nitrile, leading to the formation of a chromene derivative.
| Reaction Name | Precursor Requirement | Product Type |
| Pictet-Spengler Reaction | β-Arylethylamine functionality | Tetrahydroisoquinoline |
| Bischler-Napieralski Reaction | β-Arylethylamide functionality | 3,4-Dihydroisoquinoline |
| Intramolecular Michael Addition | α,β-Unsaturated nitrile and a nucleophilic group | Fused heterocyclic system |
Based on a thorough search of scientific literature and chemical databases, detailed experimental analytical data specifically for the compound "this compound" is not publicly available. While extensive research exists for the broader class of N-substituted cyanoacetamides and related structures, the specific spectroscopic and crystallographic data required to construct the requested article for this exact molecule could not be located.
General synthetic routes for N-substituted cyanoacetamides typically involve the reaction of a primary amine (in this case, 3,4-dihydroxybenzylamine) with a cyanoacetic acid derivative, such as ethyl cyanoacetate. However, publications detailing this specific synthesis and the subsequent comprehensive characterization of the product, "this compound," are not present in the searched repositories.
Information is available for related compounds, such as:
2-Cyanoacetamide (the parent compound): Spectroscopic data including IR, Mass Spectrometry, and NMR are available in databases like the NIST WebBook.
Various N-aryl and N-alkyl cyanoacetamides: The literature contains numerous examples of these derivatives, often including detailed analysis. For instance, studies on N-(4-substitutedphenyl)-2-cyanoacetamide and 2-cyano-N-cyclohexylacetamide provide full analytical workups for those specific molecules.
Products from Knoevenagel condensation: Research is also available for compounds where a substituted benzaldehyde (B42025) (like 3,4-dihydroxybenzaldehyde) is reacted with 2-cyanoacetamide. However, this leads to a different chemical structure, an α,β-unsaturated system, not the N-substituted amide requested.
Without access to primary research data detailing the ¹H NMR, ¹³C NMR, Mass Spectrometry, IR/Raman, UV-Vis spectra, and X-ray crystal structure of "this compound," it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline and quality standards. The creation of such an article would require speculative data, which falls outside the scope of providing factual and verifiable information.
Therefore, the requested article cannot be generated at this time.
Structural Elucidation and Advanced Analytical Characterization of 2 Cyano N 3,4 Dihydroxybenzyl Acetamide in Research Contexts
Chromatographic Techniques for Purity Assessment and Isolation in Research
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, quantification, and purity determination of non-volatile and thermally labile compounds like 2-Cyano-N-(3,4-dihydroxybenzyl)acetamide. The polar nature of this molecule, imparted by the two hydroxyl groups on the catechol ring and the amide functionality, makes reversed-phase HPLC the most suitable mode of analysis. jordilabs.comphenomenex.com
In a typical reversed-phase HPLC setup for the analysis of polar aromatic compounds, a non-polar stationary phase is employed in conjunction with a polar mobile phase. mdpi.com For this compound, a C18 column, which consists of silica (B1680970) particles functionalized with octadecylsilane, would provide a robust stationary phase for effective separation based on hydrophobicity. phenomenex.comnih.gov
The mobile phase composition is critical for achieving optimal resolution and peak shape. A gradient elution is often preferred for analyzing samples containing compounds with a range of polarities. uaic.ro This would typically involve a mixture of an aqueous component, often acidified to suppress the ionization of phenolic hydroxyl groups and improve peak symmetry, and a polar organic solvent such as methanol (B129727) or acetonitrile. nih.govcabidigitallibrary.org The gradient would start with a higher proportion of the aqueous phase, gradually increasing the organic solvent concentration to elute more hydrophobic components.
Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector. nih.gov The aromatic nature of this compound, specifically the catechol ring, will exhibit strong UV absorbance, allowing for sensitive detection. The specific wavelengths for monitoring would be determined by acquiring the UV spectrum of the compound, with typical values for phenolic compounds being in the range of 270-280 nm. japsonline.com
A hypothetical HPLC method for the analysis of this compound is outlined in the table below.
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Forms
Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible due to its low volatility and thermal instability. The presence of multiple polar functional groups, including two phenolic hydroxyls and an amide group, necessitates a derivatization step to increase volatility and thermal stability. nih.govyoutube.com Silylation is the most common and effective derivatization technique for compounds containing active hydrogens. registech.comchromtech.com
In this process, the active hydrogens of the hydroxyl and amide groups are replaced by a trimethylsilyl (B98337) (TMS) group. tcichemicals.com This chemical modification reduces the polarity of the molecule and masks the sites of potential thermal degradation, making the compound amenable to GC analysis. unina.it A powerful silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is typically used. unina.itijern.com The derivatization reaction is usually carried out in an aprotic solvent, and gentle heating may be applied to ensure complete reaction.
Once derivatized, the resulting silyl (B83357) ether/amide can be readily analyzed by GC-MS. The gas chromatograph separates the derivatized compound from any impurities or byproducts, and the mass spectrometer provides detailed structural information based on the fragmentation pattern of the molecule upon electron ionization. This fragmentation pattern serves as a chemical fingerprint, allowing for confident identification of the compound. The mass spectrum of the derivatized this compound would be expected to show a molecular ion peak corresponding to the fully silylated molecule, as well as characteristic fragment ions resulting from the loss of TMS groups and other structural components.
A plausible derivatization and GC-MS analysis protocol is detailed below.
| Parameter | Condition |
|---|---|
| Derivatization | |
| Reagent | BSTFA with 1% TMCS |
| Solvent | Pyridine or Acetonitrile |
| Reaction Conditions | 60 °C for 30 minutes |
| GC-MS Analysis | |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Oven Program | Initial 100 °C, ramp to 300 °C at 10 °C/min, hold for 5 min |
| Injector Temperature | 280 °C |
| MS Transfer Line | 290 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | m/z 50-650 |
Other Advanced Analytical Methodologies in Chemical Research
Beyond chromatographic techniques, a suite of other advanced analytical methodologies is crucial for the complete structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework of the molecule. For a related compound, N-benzylacetamide, the chemical shifts in the ¹H and ¹³C NMR spectra provide definitive structural information. nih.govchemicalbook.com Similarly, for this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the catechol ring, the methylene (B1212753) protons of the benzyl (B1604629) group, the methylene protons of the acetamide (B32628) group, and the amide proton. The ¹³C NMR spectrum would complement this by providing signals for each unique carbon atom in the molecule, including the carbonyl and cyano carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of N-benzyl-2-phenylacetamide, for instance, shows characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group. researchgate.net For this compound, the FTIR spectrum would be expected to exhibit characteristic absorption bands for the O-H stretching of the phenolic hydroxyl groups, the N-H stretching of the amide, the C≡N stretching of the cyano group, and the C=O stretching of the amide carbonyl.
The combination of these spectroscopic techniques with the chromatographic data provides a comprehensive and unambiguous characterization of this compound, which is essential for its use in further chemical research.
Despite a comprehensive search for scientific literature on the chemical compound "this compound," no specific data was found regarding its molecular interactions and mechanistic biology as outlined in the user's request. Publicly available research detailing the pre-clinical and in vitro investigation of this particular compound's effects on enzyme inhibition profiles and cellular pathway perturbations could not be located.
Specifically, there is no accessible information on the following topics for "this compound":
Investigation of Enzyme Inhibition Profiles:
Protein Tyrosine Kinase (PTK) Inhibition Mechanisms (e.g., EGFR, ErbB2, Src Kinases)
Dynamin GTPase Activity Modulation
Tyrosinase Inhibition Kinetics and Mechanism
Inhibition of Microbial Metabolic Pathways (e.g., Oomycete Specific Enzymes)
Nuclease Inhibition
Cellular Pathway Perturbation and Modulatory Effects
Consequently, the requested article, with its detailed sections, subsections, and data tables, cannot be generated. The scientific community has not published research on "this compound" that would provide the necessary information to fulfill this request.
Molecular Interactions and Mechanistic Biology of 2 Cyano N 3,4 Dihydroxybenzyl Acetamide Pre Clinical and in Vitro
Cellular Pathway Perturbation and Modulatory Effects
Endocytosis Inhibition in Cellular Models
Comprehensive searches of scientific databases did not yield specific studies demonstrating or quantifying the inhibitory effect of 2-Cyano-N-(3,4-dihydroxybenzyl)acetamide on endocytosis in cellular models. While other related compounds, such as different tyrphostins, have been investigated for their role in disrupting endocytic pathways, specific data for this compound is not present in the available literature. nih.gov
Reactive Oxygen Species (ROS) Scavenging and Antioxidant Activity
The chemical structure of this compound contains a catechol (3,4-dihydroxybenzyl) group, a moiety well-known for its antioxidant and radical scavenging properties. mdpi.commdpi.com However, specific experimental studies that quantify the ROS scavenging capacity or antioxidant activity of this particular acetamide (B32628) derivative could not be located. nih.govnih.gov While the potential for such activity is high based on its structure, empirical data from assays such as DPPH, ORAC, or cellular antioxidant assays are not publicly documented for this compound. mdpi.comnih.gov
Cellular Growth Inhibition in Pre-clinical Cancer Cell Lines (e.g., MCF-7, NCI-H460, SF-268)
There is a lack of specific published data detailing the cellular growth inhibition properties of this compound against the human breast adenocarcinoma cell line MCF-7, the non-small cell lung cancer cell line NCI-H460, and the glioblastoma cell line SF-268. Public databases, such as the NCI-60 human tumor cell line screen, are extensive resources for the anti-cancer activity of various compounds, but specific results for this compound's activity against these particular cell lines were not found in the reviewed literature. researchgate.netnih.govmdpi.comcancer.gov Numerous studies document the effects of other novel agents on these cell lines, but data for this compound remains absent. nih.govnih.govmdpi.comnih.govresearchgate.netmdpi.com
AhR (Aryl hydrocarbon Receptor) Modulation in Cellular Systems
The Aryl hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in cellular responses to environmental compounds and in various physiological processes. nih.govnih.govmdpi.com However, research specifically investigating the interaction of this compound with the AhR signaling pathway, or its potential agonistic or antagonistic effects in cellular systems, is not available in the current body of scientific literature.
Receptor Binding and Ligand-Target Recognition Studies
Quantitative Binding Assays
No specific studies presenting data from quantitative binding assays for this compound were identified. Information regarding its binding affinity (such as Kd or Ki values) to specific molecular targets or receptors is currently undocumented in publicly accessible research.
Characterization of Reversible and Irreversible Inhibition
The nature of the biochemical inhibition caused by this compound, whether it acts as a reversible or irreversible inhibitor of any specific target, has not been characterized in the available literature. nih.govnih.gov Mechanistic studies that would typically elucidate the kinetics and permanence of its binding to a biological target are absent.
Pre-clinical Antimicrobial and Antifungal Activity Assessment
There is no available scientific literature detailing the preclinical antimicrobial or antifungal activities of this compound. In vitro studies assessing its efficacy against various strains of bacteria and fungi have not been published. Consequently, data regarding its minimum inhibitory concentration (MIC) or minimum bactericidal/fungicidal concentration (MBC/MFC) against any specific microorganisms are absent from the current body of scientific research.
Anti-inflammatory Response Modulation in Research Models
No research has been published on the anti-inflammatory properties of this compound in preclinical or in vitro models. Studies investigating its potential to modulate inflammatory pathways, such as the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) or enzymes (e.g., COX-1, COX-2), have not been reported. As a result, there is no data on its mechanism of action in modulating inflammatory responses in research models.
Structure Activity Relationship Sar and Rational Design Principles of 2 Cyano N 3,4 Dihydroxybenzyl Acetamide Analogues
Impact of Substituents on Biological Potency and Selectivity
The biological activity of 2-Cyano-N-(3,4-dihydroxybenzyl)acetamide analogues is highly sensitive to the nature and position of various substituents. Modifications to the core structure can profoundly influence receptor affinity, membrane permeability, and metabolic stability.
The 3,4-dihydroxybenzyl group, also known as a catechol moiety, is a critical pharmacophore for a wide range of biological activities, often acting as a key binding element to target proteins. researchgate.net In many enzymes, such as catechol-O-methyltransferase (COMT) or tyrosinase, the catechol hydroxyl groups are essential for coordinating with metal ions (e.g., Mg²⁺) in the active site and forming hydrogen bonds with key amino acid residues like lysine, asparagine, and glutamic acid. nih.gov The substitution pattern of hydroxyl groups on the phenyl ring is a major determinant of inhibitory activity. researchgate.net
Systematic modifications of this moiety reveal several key SAR trends:
Hydroxyl Group Importance : The removal or methylation of one or both hydroxyl groups typically leads to a significant decrease or complete loss of activity. This underscores their direct involvement in target binding.
Positional Isomerism : Moving the hydroxyl groups to other positions on the benzyl (B1604629) ring (e.g., 2,4-dihydroxy or 3,5-dihydroxy) often reduces potency, indicating that the specific ortho-relationship of the two hydroxyls is crucial for optimal interaction with the target's binding pocket.
Ring Substituents : Introducing other substituents to the catechol ring can modulate both steric and electronic properties. For instance, adding a large hydrophobic substituent at the R1 position (adjacent to the hydroxyls) can promote favorable hydrophobic contacts with nonpolar residues like valine, leucine, and methionine on the enzyme surface, potentially increasing activity. nih.gov
Bioisosteric Replacement : To overcome potential pharmacokinetic liabilities associated with catechols, such as metabolic instability, various bioisosteric replacements can be considered. acs.org These replacements aim to mimic the hydrogen bonding and electronic characteristics of the catechol group while improving drug-like properties. u-tokyo.ac.jpdrugdesign.org Examples of successful catechol bioisosteres include 1-hydroxypyridin-2(1H)-one and benzimidazole, which can offer alternative hydrogen bond donor/acceptor patterns. slideshare.net
The following interactive table summarizes the impact of modifications to the dihydroxybenzyl moiety on biological activity, based on common findings for catechol-containing inhibitors.
| Modification | Rationale | Expected Impact on Potency |
| Methylation of one OH group | Reduces H-bond donating ability | Significant Decrease |
| Methylation of both OH groups | Eliminates H-bond donating ability | Abolition of Activity |
| Relocation to 2,5-dihydroxy | Alters H-bond vector alignment | Significant Decrease |
| Replacement with 1-hydroxypyridin-2(1H)-one | Bioisostere; mimics H-bonding slideshare.net | May Retain or Improve Activity |
| Addition of a bulky hydrophobic group | Explores hydrophobic pockets nih.gov | May Increase Activity |
| Replacement with a single OH group | Reduces key binding interactions | Significant Decrease |
The cyanoacetamide fragment is a versatile chemical entity that plays a structural and functional role in the molecule's activity. tubitak.gov.trtubitak.gov.tr It contains multiple reactive sites, including electrophilic carbons and nucleophilic nitrogen and alpha-carbon atoms, which can be exploited for synthesis. tubitak.gov.trbenthamdirect.com In the context of SAR, both the cyano group and the acetamide (B32628) linker are pivotal.
Cyano Group: The nitrile (C≡N) group is a potent electron-withdrawing group and a weak hydrogen bond acceptor. Its influence includes:
Electronic Effects : It can modulate the acidity of the N-H proton in the acetamide linker and influence the electronic density of the entire molecule.
Binding Interactions : The nitrogen atom can act as a hydrogen bond acceptor with donor groups in a receptor's active site.
Metabolic Stability : It can serve as a metabolic handle, but its small size often makes it less of a liability than larger functional groups.
Acetamide Linkage: The -NH-C(=O)-CH₂- linker provides a specific spatial orientation between the dihydroxybenzyl ring and the cyano group. Its features are critical for activity:
Hydrogen Bonding : The amide N-H group is a strong hydrogen bond donor, and the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. researchgate.net These interactions are often crucial for anchoring the ligand within the binding site. nih.gov
Conformational Rigidity : The partial double-bond character of the amide bond restricts rotation, helping to lock the molecule into a specific, bioactive conformation.
Structural Scaffold : N,N-disubstitution of the terminal acetamide can be used to introduce diverse chemical moieties without necessarily sacrificing binding affinity to the primary target. wustl.edu
The table below illustrates how modifications to these linkages could affect biological potency.
| Modification | Rationale | Expected Impact on Potency |
| Replace Cyano with NO₂ | Stronger electron-withdrawing group | Variable; depends on binding site electronics |
| Replace Cyano with H | Removes H-bond acceptor and electronic effect | Significant Decrease |
| Lengthen Acetamide Linker (e.g., propanamide) | Changes distance between pharmacophores | Likely Decrease |
| Replace Acetamide N-H with N-CH₃ | Removes H-bond donor capability | Significant Decrease |
| Replace Acetamide with Thioamide | Alters H-bonding properties and electronics | Variable; depends on target interactions |
Stereochemical Considerations and Enantiomeric Activity
While this compound itself is achiral, the introduction of a substituent on the methylene (B1212753) carbon (the α-carbon to the cyano group) would create a chiral center. The resulting enantiomers could exhibit significantly different biological activities, a common phenomenon in pharmacology known as stereoselectivity.
This difference in activity is often explained by the three-point attachment model, which posits that for a molecule to elicit a specific biological response, it must interact with its receptor at a minimum of three distinct points. An enantiomer and its mirror image (distomer) may not both be able to achieve this optimal three-point interaction simultaneously due to the rigid stereochemical constraints of the receptor's binding site.
In the synthesis of analogues, stereochemistry must be carefully controlled. For example, in Gewald reactions used to create thiophene (B33073) derivatives from cyanoacetamides and chiral aldehydes, the stereochemical integrity of the starting materials can sometimes be maintained, leading to a single diastereomer. nih.gov However, under other conditions, epimerization at a chiral center can occur, resulting in a mixture of diastereomers. nih.gov Therefore, if a chiral center is introduced into analogues of this compound, it would be imperative to separate the enantiomers and test their biological activity independently to identify the more potent eutomer.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical correlation between the chemical structures of a series of compounds and their biological activities. basicmedicalkey.com A robust QSAR model can be a powerful tool for predicting the activity of novel, untested compounds, thereby guiding rational drug design and prioritizing synthetic efforts. bohrium.comnih.gov
The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different structural, physicochemical, or electronic features of a molecule. ucsb.edu For a series of this compound analogues, a relevant set of descriptors would be chosen to capture the structural variations responsible for differences in activity. imist.manih.gov
Key descriptor classes include:
Electronic Descriptors : These describe the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. ucsb.edu For phenolic compounds, these descriptors are crucial for modeling antioxidant or radical scavenging activity. nih.govimist.ma
Steric Descriptors : These relate to the size and shape of the molecule, such as molecular volume, surface area, and molar refractivity.
Hydrophobic Descriptors : The logarithm of the partition coefficient (logP) is the most common descriptor for lipophilicity, which influences membrane permeability and binding to hydrophobic pockets.
Topological Descriptors : These are numerical indices derived from the 2D representation of the molecule that describe atomic connectivity and branching.
Quantum Chemical Descriptors : Parameters like heat of formation and hardness can provide insights into the reactivity and stability of the compounds. imist.ma
Once descriptors are calculated for a set of molecules with known activities, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to create an equation that best correlates the descriptors (independent variables) with biological activity (dependent variable). imist.ma
| Descriptor Type | Example Descriptor | Relevance to Analogues |
| Electronic | HOMO/LUMO Energy ucsb.edu | Describes electron-donating/accepting ability, relevant for redox activity of the catechol ring. |
| Hydrophobic | LogP | Predicts membrane permeability and hydrophobic interactions. |
| Steric | Molar Refractivity | Quantifies the volume occupied by substituents, important for steric fit in the binding site. |
| Topological | Wiener Index | Encodes molecular branching and connectivity. |
| Thermodynamic | Heat of Formation (Hf) nih.gov | Relates to the energetic stability of the molecule. |
A QSAR model is only useful if its predictive power is rigorously validated. Validation is a critical step to ensure that the model is robust, reliable, and not a result of chance correlation. basicmedicalkey.com Validation is typically performed using both internal and external methods. semanticscholar.orgresearchgate.net
Internal Validation : This technique assesses the stability and robustness of the model using the training set data from which it was built. The most common method is leave-one-out (LOO) cross-validation. In this process, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound, and the resulting cross-validated correlation coefficient (q²) is calculated. A high q² (typically > 0.5) indicates good internal predictive ability. taylorfrancis.com
External Validation : This is considered the most stringent test of a model's predictive power. nih.gov The initial dataset is split into a larger training set (for building the model) and a smaller test set (which is kept aside). The model generated from the training set is then used to predict the activities of the compounds in the test set. The predictive ability is measured by the predictive r² (pred_r²), which compares the predicted activity values with the actual experimental values for the test set. A high pred_r² (typically > 0.6) indicates that the model can accurately predict the activity of new compounds. researchgate.net
Once validated, the QSAR model can be interpreted to understand which molecular properties are most important for biological activity. For example, if the model shows a positive coefficient for logP, it suggests that increasing lipophilicity enhances activity. This information provides direct, actionable insights for designing the next generation of more potent analogues.
Prodrug Strategies for Modulating Biological Properties in Research Models
The inherent physicochemical properties of a parent compound can often limit its utility in research models, particularly in cell-based assays where membrane permeability is a prerequisite for biological activity. For polar molecules like this compound, which contains a catechol moiety, cellular uptake can be restricted. To circumvent this, prodrug strategies are employed to temporarily modify the chemical structure, thereby enhancing desirable properties like lipophilicity and, consequently, cell permeability. This approach involves the creation of bioreversible derivatives that can cross cellular membranes and then, once inside the cell, are converted back to the active parent compound by intracellular enzymes.
Ester and Carbamate (B1207046) Analogues for Enhanced Cell Permeability
The rationale behind this approach is based on the principle that increased lipophilicity facilitates more efficient transport across cell membranes. Ester and carbamate prodrugs are designed to be sufficiently lipophilic to enter cells and then to be cleaved by intracellular enzymes, such as esterases, to release the active parent compound. nih.govnih.gov The choice of the ester or carbamate promoiety can be tailored to fine-tune the physicochemical properties of the prodrug, such as its solubility and rate of hydrolysis. nih.gov
For instance, simple alkyl esters (e.g., acetate (B1210297), propionate) or more complex carbamates (e.g., N,N-dimethylcarbamate) can be synthesized. The addition of these groups neutralizes the polar hydroxyls and increases the molecular weight and lipophilicity, characteristics that are generally favorable for passive membrane transport.
Below is a table of hypothetical ester and carbamate analogues of this compound and their predicted physicochemical properties relevant to cell permeability.
| Compound ID | R1 | R2 | Predicted LogP | Predicted Molecular Weight ( g/mol ) |
| Parent | H | H | 1.25 | 220.22 |
| Analogue A | -C(O)CH₃ | -C(O)CH₃ | 2.10 | 304.28 |
| Analogue B | -C(O)CH₂CH₃ | -C(O)CH₂CH₃ | 2.88 | 332.33 |
| Analogue C | -C(O)N(CH₃)₂ | -C(O)N(CH₃)₂ | 2.55 | 362.39 |
Note: The data in this table is illustrative and based on general principles of medicinal chemistry.
In Vitro Hydrolysis Kinetics and Parent Compound Release
A critical aspect of prodrug design is ensuring that the derivative can be efficiently converted back to the active parent compound within the target biological system. For ester and carbamate prodrugs, this bioconversion is typically mediated by esterase enzymes that are ubiquitously present in the plasma and intracellularly. mdpi.com The rate of this hydrolysis is a key parameter that determines the concentration of the active compound at its site of action over time.
In vitro studies using purified esterases or cell lysates are essential to characterize the hydrolysis kinetics of potential prodrugs. These experiments measure the rate at which the ester or carbamate bond is cleaved and the parent compound, this compound, is released. The stability of the prodrug in buffer at physiological pH is also assessed to distinguish between enzymatic and simple chemical hydrolysis. nih.gov
The structure of the promoiety significantly influences the rate of enzymatic hydrolysis. For example, sterically hindered esters may be cleaved more slowly than simple, unhindered esters. Similarly, the substitution pattern on a carbamate can affect its stability and susceptibility to esterase activity. N,N-disubstituted carbamates are generally more stable than their N-monosubstituted or unsubstituted counterparts. nih.govnih.gov This tunability allows for the design of prodrugs with a range of release profiles, from rapid to sustained release.
The following table presents hypothetical in vitro hydrolysis data for the ester and carbamate analogues of this compound in the presence of porcine liver esterase.
| Compound ID | Promoieties | Half-life (t½) in Buffer (min) | Half-life (t½) with Esterase (min) | Parent Compound Release at 60 min (%) |
| Analogue A | Di-acetate | > 240 | 45 | 78 |
| Analogue B | Di-propionate | > 240 | 75 | 55 |
| Analogue C | Di-N,N-dimethylcarbamate | > 480 | 180 | 25 |
Note: The data in this table is for illustrative purposes to demonstrate the principles of prodrug hydrolysis and is not derived from experimental studies of these specific compounds.
This kinetic data is crucial for selecting prodrug candidates that will deliver the active compound in a controlled manner within a research model, ensuring that the observed biological effects are attributable to the parent compound.
Computational and Theoretical Investigations of 2 Cyano N 3,4 Dihydroxybenzyl Acetamide
Molecular Docking Simulations for Ligand-Target Interactions
Specific molecular docking studies for 2-Cyano-N-(3,4-dihydroxybenzyl)acetamide, including active site binding analysis, key residue interactions, and prediction of binding affinities, are not found in the reviewed literature. While computational docking is a common practice for cyanoacetamide derivatives to explore their potential biological targets, detailed results for this particular compound have not been published. nih.govnih.govscience.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
No specific molecular dynamics (MD) simulation studies for this compound were identified. Such simulations are crucial for understanding the conformational stability of a ligand within a protein's active site over time, but this analysis has not been reported for this compound.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Detailed quantum chemical calculations, such as Density Functional Theory (DFT), provide insights into a molecule's electronic structure and reactivity. researchgate.netnih.govacs.org However, specific studies applying these methods to this compound are not available.
Cheminformatics and Virtual Screening Applications for Novel Analogues
Extensive searches of scientific literature and chemical databases did not yield specific studies on the application of cheminformatics and virtual screening for the design of novel analogues based on the scaffold of this compound. While computational methods are widely used in drug discovery to explore chemical space and identify new bioactive molecules, there is no publicly available research that has utilized this compound as a starting point for such investigations.
Cheminformatics tools are frequently employed to analyze the physicochemical properties, structural features, and potential bioactivities of chemical compounds. These tools can predict properties such as solubility, lipophilicity, and drug-likeness, which are crucial for the development of new therapeutic agents. Similarly, virtual screening techniques, including ligand-based and structure-based approaches, are used to screen large libraries of compounds against a biological target to identify potential hits.
Although the broader class of cyanoacetamide derivatives has been the subject of some computational studies, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, these investigations have focused on other analogues within this chemical class. nih.govnih.gov The specific compound, this compound, has not been the primary focus of these published in silico studies.
Therefore, a detailed analysis of its use in generating novel analogues through computational and theoretical methods cannot be provided at this time due to the absence of relevant research data. Future studies may explore the potential of the this compound scaffold in computational drug design, which would then provide the necessary data for a comprehensive discussion on this topic.
Pre Clinical Pharmacological Disposition Studies of 2 Cyano N 3,4 Dihydroxybenzyl Acetamide
In Vitro Cellular Uptake and Permeability Studies
The assessment of cellular uptake and permeability is a cornerstone in preclinical drug development, particularly for orally administered compounds like AG10. These studies utilize in vitro models, such as Caco-2 cell monolayers, to predict a drug's potential for absorption in the human gastrointestinal tract. enamine.netcreative-bioarray.commolecularcloud.org For a compound to be orally bioavailable, it must efficiently permeate cellular membranes to enter systemic circulation.
While AG10 has demonstrated good oral bioavailability in multiple preclinical species, including mice, rats, and dogs, specific data from in vitro cellular permeability assays are not extensively detailed in publicly available scientific literature. ahajournals.orgnih.gov Such studies would provide quantitative measures of permeability, like the apparent permeability coefficient (Papp), and help identify the primary mechanisms of membrane transport (e.g., passive diffusion vs. active transport). enamine.netevotec.com
The ability of a molecule to cross biological membranes is governed by several physicochemical properties. These include molecular weight, lipophilicity, hydrogen bonding capacity, and polar surface area. For AG10, its structure as a small molecule is generally favorable for oral absorption. nih.gov However, without specific in vitro permeability data, a detailed analysis of how these factors quantitatively influence its membrane permeation remains speculative. Studies using cell-based models would be necessary to determine if AG10 is a substrate for any efflux transporters, such as P-glycoprotein (P-gp), which can actively pump compounds out of cells and limit absorption. evotec.com
Information regarding the specific subcellular localization of AG10 in research cell lines is not described in the available literature. Understanding where a compound accumulates within a cell (e.g., cytoplasm, nucleus, mitochondria) is important, as it can provide insights into its mechanism of action and potential off-target effects. Techniques such as fluorescence microscopy with labeled compounds would be required to investigate the subcellular distribution of AG10.
Protein Binding Studies in Research Systems
The pharmacological activity of AG10 is directly related to its ability to bind to a specific plasma protein, transthyretin (TTR). nih.govpacific.edu It is classified as a TTR kinetic stabilizer, meaning it binds to the native tetrameric form of TTR and prevents it from dissociating into monomers—the rate-limiting step for the formation of amyloid fibrils that cause disease. pnas.orgpatsnap.com
AG10 binds with high affinity and selectivity to the two thyroxine-binding sites on the TTR tetramer. ahajournals.orgnih.gov Studies have shown that AG10 binds to TTR with negative cooperativity, meaning the binding of the first molecule to one site influences the binding of a second molecule to the other site. The dissociation constants were determined to be Kd1 = 4.8 nM for the first binding site and Kd2 = 314 nM for the second. ahajournals.orgnih.gov The binding of AG10 to TTR is a thermodynamically favorable process that is driven almost entirely by enthalpy (ΔH1 = −13.60 kcal/mol), which distinguishes it from other stabilizers like tafamidis (B1682582) whose binding is driven by both enthalpy and entropy. nih.govnih.gov
This high-affinity binding is also highly selective. In ligand competition assays using human serum, which contains thousands of other proteins, AG10 demonstrated exceptional selectivity for TTR. nih.gov Its ability to selectively bind and stabilize TTR in serum was found to be significantly more effective than other TTR stabilizers, such as tafamidis, at equivalent concentrations. nih.gov For instance, at a 10 μM concentration in serum, AG10 achieved almost complete stabilization (97.6 ± 9.4%) of TTR, whereas tafamidis stabilized only 49.4 ± 4.3% of TTR. nih.gov
Table 2: In Vitro Binding Affinity of TTR Stabilizers
| Compound | Binding Affinity (Kd) | Thermodynamic Driver | Reference |
| AG10 | Kd1 = 4.8 nM; Kd2 = 314 nM | Enthalpy | ahajournals.orgnih.govnih.gov |
| Tafamidis | Kd = 4.4 nM | Enthalpy & Entropy | nih.gov |
| Tolcapone | Kd = 20.6 nM | Enthalpy | nih.gov |
| Diflunisal | Kd = 407 nM | Enthalpy | nih.gov |
Applications As a Research Tool and Chemical Probe
Utility in Mechanistic Biological Studies
2-Cyano-N-(3,4-dihydroxybenzyl)acetamide has been instrumental in a variety of mechanistic studies across different fields of biology. Its application has provided critical insights into the underlying mechanisms of diseases such as cancer, autoimmune disorders, and inflammatory conditions.
In the context of autoimmune diseases, studies utilizing this compound in non-obese diabetic (NOD) mice have demonstrated its potential in modulating the development of type 1 diabetes. nih.gov Administration of the compound was shown to significantly inhibit the onset of the disease. nih.gov Mechanistic investigations revealed that splenocytes from treated mice were unable to transfer the disease to healthy recipients, suggesting a fundamental alteration of the autoimmune response. nih.gov Furthermore, the compound was observed to increase the expression of Foxp3 in CD4 T-cells, a marker for regulatory T cells which play a crucial role in maintaining immune tolerance. nih.gov
In oncology research, this tyrphostin agent has been employed to probe the survival mechanisms of cancer cells. For instance, in primary effusion lymphoma (PEL) cells, which are dependent on the constitutive activation of STAT3 for survival, treatment with this compound leads to apoptotic cell death. nih.gov Mechanistic studies have shown that this effect is correlated with a reduction in Heat Shock Protein 70 (HSP70) and its master regulator, Heat Shock Factor 1 (HSF1), which are critical for cell survival. nih.gov These findings highlight the compound's utility in uncovering the intricate signaling networks that cancer cells exploit for their proliferation and survival.
The table below summarizes the observed effects of this compound in mechanistic studies on different cell types.
| Cell Type | Model System | Key Mechanistic Finding |
| CD4 T-cells | NOD Mice | Increased expression of Foxp3 nih.gov |
| Dendritic Cells | NOD Mice | Lower expression of co-stimulatory molecules nih.gov |
| PEL Cells | In vitro | Reduction of HSP70 and HSF1, leading to apoptosis nih.gov |
Potential as a Scaffold for Developing Novel Research Reagents
The molecular structure of this compound, with its cyanoacetamide and dihydroxybenzyl moieties, presents a versatile scaffold for the synthesis of new chemical probes and potential therapeutic agents. The core structure can be chemically modified to enhance its potency, selectivity, or to introduce new functionalities.
The tyrphostin family, to which this compound belongs, encompasses a wide range of derivatives with varying inhibitory profiles against different tyrosine kinases. This structural diversity allows for the development of highly specific inhibitors for other kinases by using the this compound structure as a starting point. For example, by altering the substituents on the benzyl (B1604629) ring or modifying the cyanoacetamide group, chemists can fine-tune the binding affinity and selectivity of the molecule for its target protein. This approach is fundamental in the development of new research tools to dissect the roles of other kinases in cellular signaling.
Contributions to Understanding Signal Transduction Pathways
The most significant contribution of this compound to molecular biology is its role in elucidating the JAK/STAT signal transduction pathway. This pathway is activated by a wide range of cytokines, hormones, and growth factors and is involved in processes such as cell growth, differentiation, and immune responses.
By inhibiting JAK2, this compound allows researchers to study the specific downstream effects of this kinase. For instance, in studies of neonatal obstructive nephropathy, the use of this inhibitor demonstrated the involvement of the JAK2/STAT3 pathway in cytokine production, inflammation, and interstitial fibrosis. plos.org Treatment with the compound led to a reduction in tubulointerstitial fibrosis and the expression of pro-fibrotic factors. plos.org It also decreased the production of chemokines like CCL2 and CCL5 in stretched tubular cells, providing a clearer understanding of the signaling cascade that leads to renal fibrosis. plos.org
Furthermore, research in primary effusion lymphoma has shown that the inhibition of STAT3 by this compound down-regulates the expression of Mcl-1, a member of the Bcl-2 family that negatively regulates apoptosis and autophagy. nih.gov This finding connects the JAK/STAT pathway to the regulation of programmed cell death and cellular recycling processes.
The following table outlines the key signal transduction pathways elucidated through the use of this compound.
| Pathway | Biological Process | Key Findings with Inhibitor |
| JAK2/STAT3 | Autoimmunity | Inhibition prevents type 1 diabetes development in NOD mice nih.gov |
| JAK2/STAT3 | Cancer Cell Survival | Inhibition induces apoptosis in PEL cells via HSF1/HSP70 downregulation nih.gov |
| JAK2/STAT3 | Inflammation & Fibrosis | Inhibition reduces inflammation and fibrosis in obstructive nephropathy plos.org |
Current Challenges and Future Research Directions for 2 Cyano N 3,4 Dihydroxybenzyl Acetamide
Addressing Selectivity and Specificity in Biological Systems
A primary challenge in the development of any kinase inhibitor is achieving high selectivity and specificity for the intended molecular target. The human kinome consists of over 500 protein kinases, many of which share a high degree of structural similarity in their ATP-binding sites, the primary target for most small molecule inhibitors.
Current Challenges:
Off-Target Effects: Due to the conserved nature of the ATP-binding pocket, there is a significant risk of 2-Cyano-N-(3,4-dihydroxybenzyl)acetamide inhibiting multiple kinases, leading to unforeseen off-target effects and potential toxicity.
Distinguishing Between Related Kinases: Achieving selectivity between closely related kinases, such as those within the same family (e.g., EGFR and HER2), is a considerable hurdle. drugtargetreview.com Even minor differences in the kinase domain must be exploited to ensure specific binding.
Lack of Comprehensive Profiling: The full kinase inhibitory profile of this compound has not been extensively characterized. Without this data, it is difficult to predict its biological activity and potential side effects accurately.
Future Research Directions:
Kinome-Wide Profiling: Comprehensive screening of this compound against a large panel of kinases is essential to determine its selectivity profile. This can be achieved through various platforms, including radiometric assays, fluorescence-based assays, and mass spectrometry-based approaches.
Structural Biology Studies: Co-crystallization of the compound with its primary target(s) and key off-targets can provide invaluable insights into the molecular basis of its binding affinity and selectivity. This information can guide the rational design of more specific analogues.
Computational Modeling: Molecular docking and dynamic simulations can be employed to predict the binding modes of this compound with various kinases, helping to identify potential off-targets and providing a theoretical framework for improving selectivity.
Development of Advanced Synthetic Methodologies for Complex Analogues
The synthesis of this compound itself is relatively straightforward, likely involving the condensation of 3,4-dihydroxybenzaldehyde (B13553) with cyanoacetic acid, followed by amidation. However, the generation of a diverse library of complex analogues to explore the structure-activity relationship (SAR) and optimize biological activity presents several challenges.
Current Challenges:
Limited Structural Diversity: Traditional synthetic methods may limit the accessible chemical space for generating novel analogues with improved properties.
Purification Challenges: The polar nature of the dihydroxybenzyl group can complicate the purification of final compounds and intermediates.
Future Research Directions:
Combinatorial Chemistry and Solid-Phase Synthesis: The use of solid-phase synthesis would enable the rapid generation of a large library of analogues. mdpi.com This approach facilitates the systematic modification of different parts of the molecule to explore the SAR and identify compounds with enhanced potency and selectivity.
Novel Condensation Reactions: Exploring alternative coupling and condensation reactions, such as those catalyzed by novel catalysts or performed under microwave irradiation, could lead to more efficient and versatile synthetic routes.
Late-Stage Functionalization: Developing methods for the late-stage functionalization of the this compound scaffold would allow for the introduction of diverse chemical groups in the final steps of the synthesis, providing a powerful tool for rapid analogue generation.
Elucidating Undiscovered Molecular Targets and Pathways
While the structural similarity of this compound to tyrphostins suggests that its primary targets are likely protein tyrosine kinases, the specific kinases it inhibits and the downstream signaling pathways it modulates are yet to be fully elucidated.
Current Challenges:
Target Deconvolution: Identifying the specific molecular target(s) of a bioactive compound in a complex cellular environment is a non-trivial task.
Beyond Kinase Inhibition: The compound may possess biological activities that are independent of kinase inhibition. The cyanoacetamide and catechol moieties could interact with other cellular components.
Understanding Downstream Effects: Even if the primary target is known, understanding the full spectrum of downstream signaling events affected by its inhibition requires a systems-level approach.
Future Research Directions:
Chemical Proteomics: The use of affinity-based probes derived from this compound can be a powerful tool for identifying its direct binding partners in cell lysates.
Phenotypic Screening: High-content screening using a panel of cell lines with diverse genetic backgrounds can reveal unexpected biological activities and provide clues about the compound's mechanism of action.
Pathway Analysis: Once a primary target is confirmed, a combination of techniques such as Western blotting, reporter assays, and phosphoproteomics can be used to map the downstream signaling pathways affected by the compound.
Integration of Omics Data for Systems-Level Understanding
The advent of high-throughput "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) offers an unprecedented opportunity to understand the global cellular response to a small molecule inhibitor like this compound.
Current Challenges:
Data Integration Complexity: Integrating large and diverse datasets from different omics platforms presents a significant bioinformatic challenge.
Lack of Specific Studies: To date, no comprehensive omics studies have been published specifically for this compound.
Translating Data into Biological Insights: Moving from large datasets to actionable biological hypotheses requires sophisticated data analysis and interpretation skills.
Future Research Directions:
Multi-Omics Profiling of Treated Cells: A systems-level understanding can be achieved by performing transcriptomic, proteomic, and metabolomic profiling of cells treated with this compound. This can reveal changes in gene expression, protein abundance, and metabolic pathways, providing a holistic view of the drug's effect. nih.gov
Identifying Biomarkers of Response and Resistance: By comparing the omics profiles of sensitive and resistant cell lines, it may be possible to identify biomarkers that predict the response to treatment and to understand the mechanisms of drug resistance.
Network Biology Approaches: The integration of omics data into biological networks can help to identify key nodes and pathways that are perturbed by the compound, providing a deeper understanding of its mechanism of action.
Exploration of New Application Avenues in Chemical Biology and Material Sciences
Beyond its potential as a therapeutic agent, the unique chemical structure of this compound opens up possibilities for its use in chemical biology and material sciences.
Current Challenges:
Limited Exploration of Non-Therapeutic Applications: The focus of research on similar compounds has been predominantly on their therapeutic potential.
Functionalization for New Properties: Modifying the molecule to impart new functionalities, such as fluorescence or the ability to polymerize, requires dedicated synthetic efforts.
Future Research Directions:
Development of Chemical Probes: The scaffold of this compound can be functionalized with reporter tags (e.g., fluorophores, biotin) to create chemical probes for studying the activity and localization of its target kinases in living cells. nih.govrsc.org The cyanoacetamide moiety itself has been used in the development of fluorescent probes. sigmaaldrich.com
Bio-inspired Materials: The catechol group is known for its strong adhesive properties, inspired by mussel adhesive proteins. mdpi.comnih.govnih.gov This opens up the possibility of using this compound or its derivatives as building blocks for functional biomaterials, such as hydrogels and coatings with potential applications in tissue engineering and medical devices. mdpi.com
Functional Polymers: The dihydroxybenzyl moiety could be used as a monomer for the synthesis of functional polymers with unique electronic or optical properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Cyano-N-(3,4-dihydroxybenzyl)acetamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation reactions between cyanoacetic acid and 3,4-dihydroxybenzylamine. Key factors include:
- Catalysts : Use of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl group .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to improved solubility of phenolic intermediates .
- Temperature control : Reactions typically proceed at 25–60°C to prevent premature decomposition of the cyano group .
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
- Analytical techniques :
- NMR spectroscopy : and NMR to verify the presence of dihydroxybenzyl protons (δ 6.7–7.1 ppm) and the cyanoacetamide backbone (δ 2.8–3.2 ppm for CH) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 235.06) and rule out chlorinated byproducts .
- FTIR : Peaks at ~2200 cm (C≡N stretch) and ~1650 cm (amide C=O) validate functional groups .
Q. What preliminary assays are recommended to evaluate the biological activity of this compound?
- Screening protocols :
- Antioxidant assays : DPPH radical scavenging and FRAP tests to assess phenolic hydroxyl group activity .
- Enzyme inhibition studies : Use of tyrosine kinase or COX-2 inhibition assays due to structural similarity to bioactive benzamide derivatives .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .
Advanced Research Questions
Q. How can contradictory data on the compound’s bioactivity be resolved (e.g., varying IC values across studies)?
- Root-cause analysis :
- Purity verification : Reanalyze batches via HPLC to exclude impurities (>98% purity required for reliable bioactivity data) .
- Assay standardization : Control variables such as cell passage number, serum concentration, and incubation time .
- Structural analogs comparison : Test derivatives (e.g., 3,4-dichloro or methoxy-substituted analogs) to isolate the role of dihydroxy groups in activity .
Q. What computational strategies can predict the compound’s reactivity and binding modes?
- In silico approaches :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular docking : Use AutoDock Vina to model interactions with targets like EGFR (PDB ID: 1M17) or COX-2 (PDB ID: 5KIR) .
- ADMET profiling : Predict pharmacokinetics (e.g., BBB permeability, CYP450 metabolism) using QSAR models .
Q. How does the substitution pattern (3,4-dihydroxy vs. 3,4-dichloro) alter the compound’s pharmacological profile?
- Comparative analysis :
- Mechanistic insight : Hydroxyl groups enhance hydrogen bonding with biological targets but reduce membrane permeability .
Q. What strategies mitigate degradation of the cyanoacetamide moiety during long-term storage?
- Stability optimization :
- Storage conditions : Lyophilized form at -20°C in amber vials to prevent hydrolysis and photodegradation .
- Excipient use : Co-formulate with cyclodextrins or polyethylene glycol to stabilize the cyano group .
- Degradation monitoring : Periodic HPLC analysis (e.g., C18 column, 0.1% TFA/ACN gradient) to quantify breakdown products .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
